molecular formula C13H22O4 B13203700 Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate

Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate

Cat. No.: B13203700
M. Wt: 242.31 g/mol
InChI Key: MAEPMGGGLPPEOV-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate is a versatile chemical compound with the molecular formula C₁₃H₂₂O₄ and a molecular weight of 242.31 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, an acetyl group, and a dimethyl-substituted heptanoate backbone. It is widely used in various research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate can be synthesized through several synthetic routes. One common method involves the Claisen condensation reaction between ethyl acetate and acetylacetone in the presence of a strong base such as sodium ethoxide. The reaction proceeds under reflux conditions, typically at temperatures around 60-70°C, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization techniques to achieve high purity levels suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Utilized in the development of new drugs and therapeutic agents due to its reactivity and ability to form bioactive compounds.

    Industry: Applied in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, where it undergoes transformation to form bioactive intermediates. These intermediates can then interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate is unique due to its combination of functional groups, which confer distinct reactivity and stability. The presence of both the acetyl and ethyl ester groups allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antimicrobial effects, and possible mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C12H22O4C_{12}H_{22}O_4 and features a ketone functional group, which is often associated with various biological activities. The compound's structure is characterized by a heptanoate backbone with acetyl and dimethyl substituents, which may influence its reactivity and interaction with biological targets.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against several types of cancer cells, including:

  • MCF-7 (breast cancer)
  • DLD-1 (colon cancer)
  • HeLa (cervical cancer)

The cytotoxic effects were measured using the sulforhodamine B assay to determine the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µg/ml)
MCF-726.5
DLD-115.5
HeLa16.5

The results suggest that this compound exhibits significant cytotoxic activity against these cancer cell lines, particularly DLD-1.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicated that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/ml)
Escherichia coli50
Staphylococcus aureus30
Pseudomonas aeruginosa40

These findings highlight the potential of this compound as a natural antimicrobial agent.

The mechanisms underlying the biological activities of this compound are not fully understood but may involve:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Cell Wall Synthesis : Its structural similarity to known antibiotics suggests it might interfere with bacterial cell wall synthesis.
  • Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

A notable case study involved the application of this compound in a therapeutic setting. In vitro studies demonstrated that treatment with this compound resulted in reduced viability of tumor cells compared to untreated controls. Further investigations are necessary to explore its efficacy in vivo.

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate

InChI

InChI=1S/C13H22O4/c1-6-17-12(16)11(9(2)14)7-10(15)8-13(3,4)5/h11H,6-8H2,1-5H3

InChI Key

MAEPMGGGLPPEOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)CC(C)(C)C)C(=O)C

Origin of Product

United States

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